

# Toxicological Profile of Isolan in Non-target Organisms: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Isolan*

Cat. No.: *B1672246*

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## Executive Summary

**Isolan**, a carbamate insecticide, functions as a potent acetylcholinesterase (AChE) inhibitor. While effective against target pests, its broad-spectrum activity raises concerns about its impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of **Isolan** in key non-target species, including birds, fish, aquatic invertebrates, honeybees, and earthworms. The available data, primarily from secondary sources and databases, indicates that **Isolan** poses a high acute toxicity risk to avian species and aquatic invertebrates. However, a significant lack of publicly available, specific quantitative toxicity data (LC50/LD50/EC50) for fish, honeybees, and earthworms necessitates a cautious approach to its environmental risk assessment. This document summarizes the known toxicological endpoints, details the standardized experimental protocols for assessing its toxicity, and visually represents its primary mechanism of action.

## Introduction

**Isolan**, chemically known as 1-isopropyl-3-methyl-5-pyrazolyl dimethylcarbamate (CAS Number: 119-38-0), is a carbamate insecticide.[1] Like other carbamates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system.[2][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and ultimately death in susceptible organisms.[3] While

**Isolan** is an effective insecticide, its non-specific nature means it can also pose a risk to a wide range of non-target organisms that play crucial roles in ecosystem health and balance.

This guide aims to provide a detailed toxicological profile of **Isolan** concerning these non-target species, presenting available quantitative data, outlining the methodologies for key toxicological studies, and illustrating the biochemical pathway of its action.

## Toxicological Data on Non-Target Organisms

The acute toxicity of a substance is typically measured by the median lethal dose (LD50) for oral and dermal exposure, the median lethal concentration (LC50) for inhalation and aquatic exposure, and the median effective concentration (EC50) for sublethal effects in aquatic organisms. The available data for **Isolan** is summarized in the tables below. It is important to note that specific quantitative data for several key non-target organisms are not readily available in the public domain, highlighting a critical data gap.

### Avian Toxicity

**Isolan** is classified as having high acute toxicity to birds.[\[4\]](#)

Species	Endpoint	Value	Exposure Route	Source
Starling (Sturnus vulgaris)	Oral LD50	7.94 mg/kg	Oral	<a href="#">[5]</a>

### Aquatic Toxicity

Specific LC50 data for fish species exposed to **Isolan** were not found in the reviewed literature. Carbamate insecticides, as a class, can be highly toxic to fish.[\[6\]](#)

Species	Endpoint	Value	Exposure Duration	Source
Data Not Available	96-hour LC50	-	96 hours	-

**Isolan** is noted to have high acute toxicity to *Daphnia magna*.[\[2\]](#)[\[7\]](#)

Species	Endpoint	Value	Exposure Duration	Source
<i>Daphnia magna</i>	48-hour EC50	Data Not Available (classified as "High" toxicity)	48 hours	<a href="#">[2]</a> <a href="#">[7]</a>

## Terrestrial Invertebrate Toxicity

Specific contact and oral LD50 values for **Isolan** in honeybees (*Apis mellifera*) were not found. Carbamate insecticides are generally known to be highly toxic to bees.[\[8\]](#)

Exposure Route	Endpoint	Value	Source
Contact	48-hour LD50	Data Not Available	-
Oral	48-hour LD50	Data Not Available	-

Specific LC50 data for the earthworm *Eisenia fetida* exposed to **Isolan** in artificial soil were not found. As a soil contaminant, the toxicity of carbamates to earthworms is a significant environmental consideration.[\[2\]](#)

Species	Endpoint	Value	Exposure Duration	Source
<i>Eisenia fetida</i>	14-day LC50	Data Not Available	14 days	-

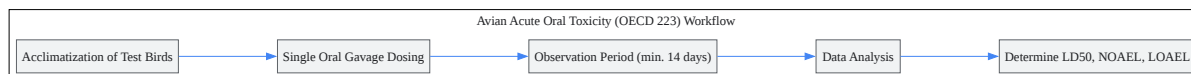
## Experimental Protocols

The following sections detail the standardized methodologies for conducting acute toxicity tests on the non-target organisms discussed. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

## Avian Acute Oral Toxicity Test (OECD 223)

This test is designed to determine the acute oral toxicity of a substance to birds.

- **Test Species:** Commonly used species include Bobwhite quail (*Colinus virginianus*) or Mallard duck (*Anas platyrhynchos*).
- **Principle:** A single oral dose of the test substance is administered to the birds. The animals are then observed for a period of at least 14 days.
- **Procedure:**
  - Birds are acclimated to laboratory conditions.
  - The test substance is administered orally, typically via gavage.
  - A control group receives the vehicle only.
  - At least five dose levels are used to determine the LD50.
  - Observations for mortality and clinical signs of toxicity are made frequently on the day of dosing and at least once daily thereafter.
  - Body weight is recorded at the beginning and end of the study.
- **Endpoint:** The primary endpoint is the LD50, the statistically estimated dose that is lethal to 50% of the test animals. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) are also determined.



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### Avian Acute Oral Toxicity Test Workflow

## Fish Acute Toxicity Test (OECD 203)

This test evaluates the acute lethal toxicity of a substance to freshwater fish.

- **Test Species:** Recommended species include Rainbow trout (*Oncorhynchus mykiss*), Zebra danio (*Danio rerio*), and Bluegill sunfish (*Lepomis macrochirus*).
- **Principle:** Fish are exposed to the test substance dissolved in water for a 96-hour period.
- **Procedure:**
  - Healthy, acclimated fish are placed in test chambers.
  - The test substance is introduced into the water at a minimum of five concentrations.
  - A control group is maintained in water without the test substance.
  - The exposure is typically conducted under static or semi-static conditions.
  - Mortality and sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.
  - Water quality parameters (pH, dissolved oxygen, temperature) are monitored.
- **Endpoint:** The main endpoint is the 96-hour LC50, the concentration of the substance that is lethal to 50% of the fish within the 96-hour exposure period.

## Aquatic Invertebrate Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, most commonly *Daphnia magna*.

- **Test Species:** *Daphnia magna* or other suitable cladoceran species.
- **Principle:** Young daphnids (less than 24 hours old) are exposed to the test substance in water for 48 hours.
- **Procedure:**

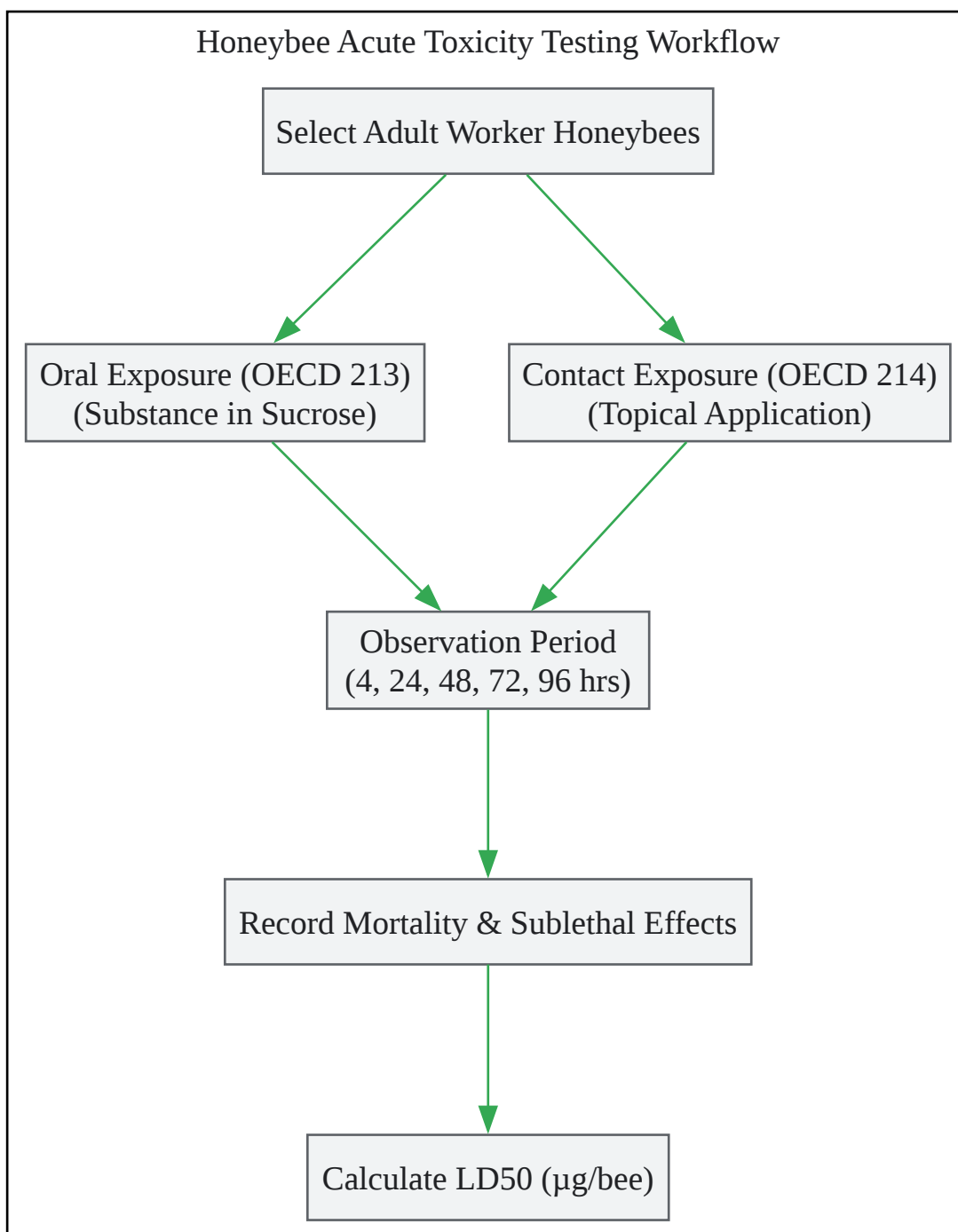
- Daphnids are placed in test vessels containing the test solution at various concentrations (at least five).
- A control group is maintained in culture medium only.
- The test is conducted under defined light and temperature conditions.
- The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
- Endpoint: The primary endpoint is the 48-hour EC50, the concentration of the test substance that causes immobilization in 50% of the daphnids.

## Honeybee Acute Toxicity Tests (OECD 213 & 214)

These tests determine the acute oral and contact toxicity of substances to adult honeybees.

- Test Species: Adult worker honeybees (*Apis mellifera*).
- Principle: Bees are fed a single dose of the test substance mixed with a sucrose solution.
- Procedure:
  - Bees are starved for a short period before dosing.
  - Individual or groups of bees are fed a known volume of the test substance in a sucrose solution.
  - A control group is fed the sucrose solution only.
  - Mortality and sublethal effects are recorded at 4, 24, and 48 hours (and can be extended to 96 hours).
- Endpoint: The 48-hour oral LD50, expressed as  $\mu\text{g}$  of active substance per bee.
- Principle: A single dose of the test substance is applied topically to the dorsal thorax of the bees.
- Procedure:

- Bees are anesthetized, typically with carbon dioxide.
- A precise volume of the test substance, dissolved in a suitable solvent, is applied to the thorax of each bee.
- A control group is treated with the solvent only.
- Bees are observed for mortality and sublethal effects at 4, 24, and 48 hours (extendable to 96 hours).
- Endpoint: The 48-hour contact LD50, expressed as  $\mu\text{g}$  of active substance per bee.



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Honeybee Acute Toxicity Test Workflow

## Earthworm Acute Toxicity Test (OECD 207)

This test determines the acute toxicity of substances to earthworms in artificial soil.



- Test Species: *Eisenia fetida*.
- Principle: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate.
- Procedure:
  - The test substance is thoroughly mixed with the artificial soil at a range of concentrations (at least five).
  - A control group is maintained in untreated artificial soil.
  - Ten adult earthworms are introduced into each test container.
  - The containers are maintained in a controlled environment (temperature, light) for 14 days.
  - Mortality is assessed at day 7 and day 14. Sublethal effects like changes in behavior and body weight are also noted.
- Endpoint: The 14-day LC50, the concentration of the substance in soil that is lethal to 50% of the earthworms.

## Mechanism of Action: Acetylcholinesterase Inhibition

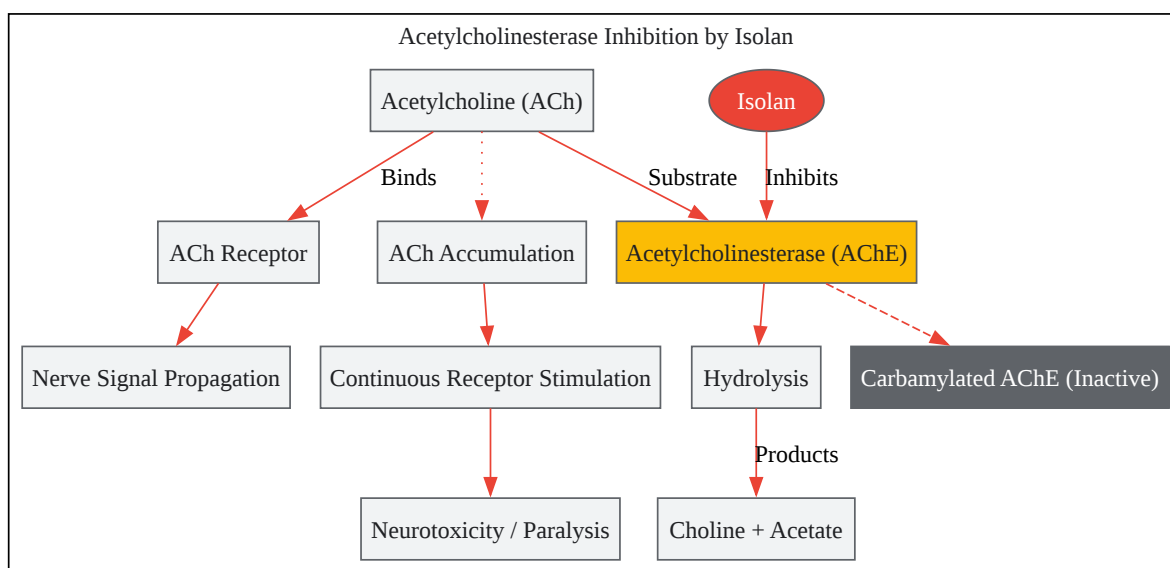
The primary mechanism of toxicity for **Isolan**, as with other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).<sup>[2][3]</sup> AChE is crucial for the proper functioning of the nervous system. It breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

The signaling pathway is as follows:

- A nerve impulse arrives at the presynaptic terminal, causing the release of acetylcholine into the synaptic cleft.
- Acetylcholine binds to its receptors on the postsynaptic membrane, leading to the propagation of the nerve signal.

- Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.

**Isolan** disrupts this process by binding to the active site of acetylcholinesterase, forming a carbamylated enzyme. This binding is reversible, but it temporarily inactivates the enzyme.[2] With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous stimulation of the postsynaptic receptors. This hyperexcitation of the nervous system results in the observed toxic effects, including tremors, paralysis, and ultimately, death.



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### Acetylcholinesterase Inhibition Pathway

## Conclusion

The available toxicological data for **Isolan**, though limited, indicates a high potential for acute toxicity to non-target organisms, particularly birds and aquatic invertebrates. The primary

mechanism of this toxicity is the inhibition of acetylcholinesterase, a fundamental enzyme in the nervous system of a wide range of animals. The significant gaps in quantitative toxicity data for fish, honeybees, and earthworms are a major concern for a comprehensive environmental risk assessment. Further research following standardized protocols, such as the OECD guidelines detailed in this document, is crucial to fill these data gaps and to allow for a more complete understanding of the environmental risks associated with the use of **Isolan**. Professionals in research, drug development, and environmental regulation should consider these data gaps and the known high toxicity to certain species when evaluating the use and potential impacts of this insecticide.

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- To cite this document: BenchChem. [Toxicological Profile of Isolan in Non-target Organisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672246#toxicological-profile-of-isolan-in-non-target-organisms>]

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